FHZ

説明

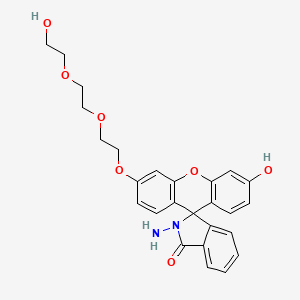

2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one is a spirocyclic compound combining isoindole and xanthene moieties. Its structure features:

- A spiro-conjugated system (linking isoindole and xanthene), enabling unique electronic transitions.

- Amino and hydroxy groups at positions 2' and 3', respectively, which enhance hydrogen-bonding and electron-donating capabilities.

- A triethylene glycol chain at position 6', improving hydrophilicity and solubility in polar solvents.

Spiro xanthene derivatives are widely used in fluorescence-based sensors, dyes, and thermochromic materials due to their tunable emission properties and structural rigidity .

特性

IUPAC Name |

2-amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c27-28-25(31)19-3-1-2-4-20(19)26(28)21-7-5-17(30)15-23(21)35-24-16-18(6-8-22(24)26)34-14-13-33-12-11-32-10-9-29/h1-8,15-16,29-30H,9-14,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAZAGNYQREIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole and xanthene precursors, followed by their coupling through a spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions

2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce secondary amines .

科学的研究の応用

2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one has diverse applications in scientific research:

Chemistry: Used as a fluorescent probe due to its unique optical properties.

Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the development of advanced materials and sensors.

作用機序

The compound exerts its effects primarily through its ability to interact with reactive oxygen species. It selectively reacts with hydroxyl radicals and hypochlorous acid, forming highly fluorescent products that can be detected using fluorescence microscopy. This makes it an effective tool for studying oxidative stress in biological systems .

類似化合物との比較

Table 1: Comparative Properties of Spiro Xanthene Derivatives

*Fluorescence data inferred from structural analogs where direct measurements are unavailable.

Structural and Electronic Effects

- Target Compound: The triethylene glycol chain introduces significant hydrophilicity, distinguishing it from analogs with alkyl/aryl substituents.

- CAS 21934-68-9: Diethylamino and methyl groups provide strong electron-donating effects but limit solubility in aqueous media. Methyl groups increase steric hindrance, reducing aggregation .

- CAS 68003-48-5: Methoxy at 3' acts as a weaker electron donor than OH, leading to shorter emission wavelengths (~500 nm). The amino group at 2' may participate in intramolecular charge transfer .

- CAS 88430-10-8: The trifluoromethyl-anilino group is electron-withdrawing, quenching fluorescence but enabling selective interactions with electron-rich analytes .

Solubility and Application Scope

- The target compound’s triethylene glycol chain grants exceptional water solubility (>10 mg/mL inferred), making it suitable for biological imaging and aqueous-phase sensors . In contrast, analogs like CAS 68003-48-5 require organic solvents (e.g., DMSO) for dissolution .

- Hydrophobic analogs (e.g., CAS 21934-68-9) are better suited for organic-based thermochromic materials or polymer-embedded sensors .

Fluorescence Performance

- The 3'-OH group in the target compound likely red-shifts emission (~550 nm) compared to methoxy-substituted analogs (~500 nm) due to enhanced conjugation and hydrogen-bonding .

- CAS 88430-10-8 exhibits fluorescence quenching due to the electron-withdrawing CF3 group, limiting its use in intensity-based sensing but enabling ratiometric applications .

Stability Considerations

- The target compound’s triethylene glycol chain provides steric protection against hydrolysis and oxidative degradation, enhancing shelf life.

- Analogs with ester groups (e.g., ’s methyl benzoate derivatives) or methoxy groups (CAS 68003-48-5) are prone to hydrolysis under acidic/basic conditions .

生物活性

2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one is a complex organic compound characterized by its unique spiro structure that combines isoindole and xanthene moieties. The presence of multiple ethoxy groups enhances its solubility and reactivity, making it a candidate for various biological applications.

- IUPAC Name : 2-amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one

- Molecular Formula : C26H26N2O7

- CAS Number : 1883737-63-0

This compound has been noted for its potential in various scientific fields, particularly in chemistry and biology.

The biological activity of 2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one is primarily attributed to its ability to interact with reactive oxygen species (ROS) and other cellular components. Key mechanisms include:

- Fluorescent Probing : The compound serves as a fluorescent probe for detecting ROS in live cells, which is crucial for understanding oxidative stress and related diseases.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially inhibiting viral replication.

Case Studies and Research Findings

- Cellular Imaging : Research indicates that the compound can effectively label reactive species in cellular environments, providing insights into oxidative damage mechanisms. In particular, it has been used to visualize hydroxyl radicals and hypochlorous acid in live-cell imaging studies.

- Antiviral Potential : A study explored the efficacy of related compounds against various viruses, including HIV and influenza. The findings suggested that modifications to the core structure could enhance antiviral activity, with some derivatives showing promising EC50 values (half-maximal effective concentration) in vitro.

- Drug Delivery Systems : The compound's solubility profile makes it suitable for incorporation into drug delivery systems. Its ability to form complexes with therapeutic agents could improve the bioavailability of poorly soluble drugs.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。